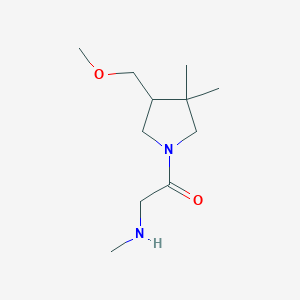
3-((6-Chloro-2-methylpyrimidin-4-yl)amino)propanoic acid
Descripción general
Descripción
3-((6-Chloro-2-methylpyrimidin-4-yl)amino)propanoic acid (3-CMPPA) is a synthetic organic compound that belongs to the class of pyrimidines. It is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. 3-CMPPA has a wide range of applications in scientific research, including the study of biochemical mechanisms, physiological effects, and drug development.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Innovative Synthesis Techniques : Research has focused on developing novel synthetic routes for related pyrimidine derivatives. For example, one study detailed a one-step synthesis process for pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine through the condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines in polyphosphoric acid, highlighting the versatility of pyrimidine chemistry in creating diverse compounds (Harutyunyan et al., 2015).
Characterization of New Derivatives : Efforts have been made to synthesize and characterize new pyrimidine derivatives, such as the creation of 4,4′‐Bis(2‐amino‐6‐methylpyrimidyl) Disulfide, showcasing the potential for developing new compounds with varied applications (Albericio et al., 2001).
Potential Medical Applications
Development of Antagonists for Medical Treatment : A study identified potent and selective antagonists of the αvβ3 receptor, demonstrating the potential of pyrimidine derivatives for the treatment of osteoporosis. This highlights the importance of pyrimidine compounds in drug development and their therapeutic relevance (Coleman et al., 2004).
Antituberculous Activity : Research into 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines showed that these compounds exhibit a pronounced antituberculous effect, indicating their potential use in developing treatments for tuberculosis (Erkin & Krutikov, 2007).
Fluorescence and Analytical Applications
- Fluorescence Derivatization : A study demonstrated the coupling of 3-(Naphthalen-1-ylamino)propanoic acid to the amino group of various amino acids, evaluating its applicability as a fluorescent derivatising reagent. This work showcases the utility of pyrimidine derivatives in enhancing fluorescence for biological assays (Frade et al., 2007).
Propiedades
IUPAC Name |
3-[(6-chloro-2-methylpyrimidin-4-yl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-5-11-6(9)4-7(12-5)10-3-2-8(13)14/h4H,2-3H2,1H3,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPDSFAGDKMMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




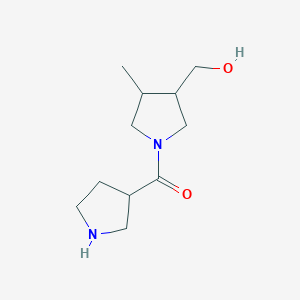
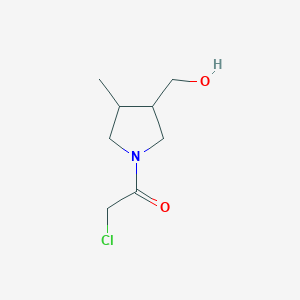
![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1481324.png)
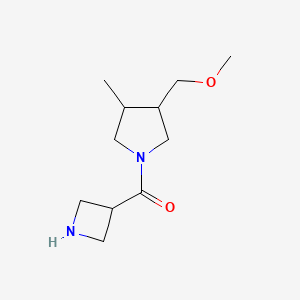
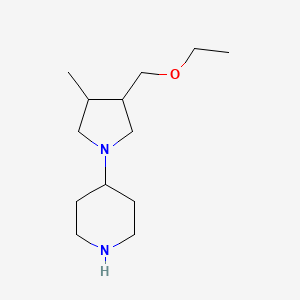
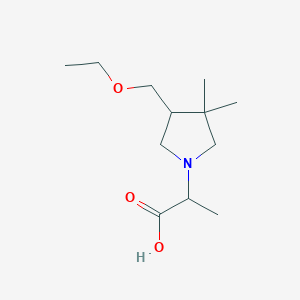

![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481329.png)
![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1481330.png)


